molecular formula C13H12ClNO2 B11861328 2-Chloro-5-(1,3-dioxan-2-yl)quinoline

2-Chloro-5-(1,3-dioxan-2-yl)quinoline

Cat. No.: B11861328
M. Wt: 249.69 g/mol
InChI Key: BUZDHEASUAQYTJ-UHFFFAOYSA-N
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Description

2-Chloro-5-(1,3-dioxan-2-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a chlorine atom at the 2-position and a 1,3-dioxane ring at the 5-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the 1,3-dioxane ring can impart unique chemical properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(1,3-dioxan-2-yl)quinoline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(1,3-dioxan-2-yl)quinoline involves its interaction with various molecular targets. For instance, in its potential antimalarial activity, the compound may inhibit heme polymerase, an enzyme crucial for the survival of the malaria parasite . In anticancer applications, it may induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline: Lacks the 1,3-dioxane ring, making it less versatile in certain chemical reactions.

    5-(1,3-Dioxan-2-yl)quinoline: Lacks the chlorine atom, which may affect its reactivity and biological activity.

Uniqueness

2-Chloro-5-(1,3-dioxan-2-yl)quinoline is unique due to the presence of both the chlorine atom and the 1,3-dioxane ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in its simpler analogs.

Properties

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

2-chloro-5-(1,3-dioxan-2-yl)quinoline

InChI

InChI=1S/C13H12ClNO2/c14-12-6-5-9-10(3-1-4-11(9)15-12)13-16-7-2-8-17-13/h1,3-6,13H,2,7-8H2

InChI Key

BUZDHEASUAQYTJ-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1)C2=C3C=CC(=NC3=CC=C2)Cl

Origin of Product

United States

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